molecular formula C8H13NO2 B13622880 2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid

2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid

Cat. No.: B13622880
M. Wt: 155.19 g/mol
InChI Key: BAQCCAPOZOIOAA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with a spirocyclic amine under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific biological targets makes it a candidate for further investigation in the context of drug discovery and development .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Researchers are investigating its effects on various physiological pathways to determine its potential as a treatment for certain medical conditions .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and chemical engineering .

Mechanism of Action

The mechanism of action of 2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

  • 2-[(6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl]acetic acid
  • 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide

Comparison: Compared to similar compounds, 2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)3-6-4-8(1-2-8)5-9-6/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1

InChI Key

BAQCCAPOZOIOAA-ZCFIWIBFSA-N

Isomeric SMILES

C1CC12C[C@H](NC2)CC(=O)O

Canonical SMILES

C1CC12CC(NC2)CC(=O)O

Origin of Product

United States

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